(1S,2S,3R,5S)-3-(7-(((1S,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Description
The compound (1S,2S,3R,5S)-3-(7-(((1S,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol is a structurally complex molecule with a molecular formula of C23H28F2N6O4S and a molecular weight of 522.57 g/mol . It features a triazolo[4,5-d]pyrimidin-3-yl core substituted at position 5 with a propylthio group and at position 7 with a ((1S,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino moiety. The cyclopentane backbone includes a 2-hydroxyethoxy group, contributing to its solubility and pharmacokinetic profile.
Properties
IUPAC Name |
(1S,2S,3R,5S)-3-[7-[[(1S,2R)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16-,17+,19+,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKWJQXRCDYSHL-KCODXIBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@H]4C[C@@H]4C5=CC(=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1S,2S,3R,5S)-3-(7-(((1S,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol is a complex organic molecule with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Structure and Composition
- Molecular Formula : C23H28F2N6O4S
- Molecular Weight : 522.6 g/mol
- CAS Number : 2096989-56-7
- Melting Point : 215 - 216°C
- Solubility : Slightly soluble in DMSO and methanol when heated .
| Property | Value |
|---|---|
| Melting Point | 215 - 216°C |
| Boiling Point | 777.6 ± 70.0 °C (Predicted) |
| Density | 1.67 ± 0.1 g/cm³ (Predicted) |
| Storage Conditions | Hygroscopic, -20°C under inert atmosphere |
The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in cellular signaling pathways. It is believed to act as an inhibitor of certain enzymes or receptors that play critical roles in disease processes.
Pharmacological Effects
Research indicates that this compound may have potential applications in the following areas:
- Anticancer Activity : Studies have shown that certain derivatives of triazolo-pyrimidines possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Cardiovascular Effects : Given its structural similarities to known cardiovascular drugs, the compound may influence platelet aggregation and vascular function.
Case Studies
- Antitumor Activity :
- Antimicrobial Efficacy :
- Cardiovascular Research :
Scientific Research Applications
Pharmacological Applications
Research indicates that this compound may have significant applications in treating various diseases due to its structural similarities to known therapeutic agents.
1. Anticancer Activity:
Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The presence of the triazole moiety is often associated with enhanced biological activity against tumors .
2. Antiviral Properties:
Given its complex structure that resembles nucleoside analogs, there is potential for antiviral applications. Compounds with similar configurations have shown activity against viral replication .
3. Cardiovascular Effects:
The compound is related to ticagrelor, an established antiplatelet agent used in cardiovascular diseases. Its derivatives may enhance the efficacy or reduce side effects associated with existing medications .
Case Studies
Several studies have explored the biological impacts of similar compounds:
- Study on Anticancer Effects: A study published in Journal of Medicinal Chemistry examined a series of triazole derivatives and found that those with cyclopropyl substitutions exhibited significant activity against breast cancer cell lines.
- Antiviral Research: Research conducted by the National Institutes of Health demonstrated that triazole-based compounds could inhibit viral RNA synthesis in vitro.
- Cardiovascular Research: Clinical trials involving ticagrelor derivatives indicated improved outcomes in patients with acute coronary syndrome compared to traditional therapies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations and Their Implications
The target compound differs from its analogs primarily in substitutions at position 5 (triazolo[4,5-d]pyrimidin-3-yl) and position 7 (amino-cyclopropyl-difluorophenyl group). Below is a comparative analysis of its analogs:
Table 1: Structural and Molecular Comparison
Detailed Research Findings
Methoxy Analog (Position 5 Substitution)
- Structural Impact : Replacement of propylthio (C3H7S) with methoxy (OCH3) reduces molecular weight and lipophilicity (logP decreases by ~0.5 units).
- Pharmacological Impact : Increased polarity may enhance aqueous solubility but reduce membrane permeability. The smaller substituent size could weaken interactions with hydrophobic binding pockets in target proteins.
Chloro Analog (Position 7 Substitution)
- Structural Impact: Substitution of the amino-cyclopropyl-difluorophenyl group with chloro removes a critical hydrogen-bond donor, altering receptor binding.
- Pharmacological Impact : Chloro’s electron-withdrawing nature may reduce enzymatic degradation (prolonging half-life) but diminish target affinity.
- Applications : Used as an intermediate in Ticagrelor synthesis .
Ticagrelor Related Compound B
Physicochemical and Pharmacokinetic Trends
- Lipophilicity : Propylthio > Chloro > Methoxy (due to sulfur’s hydrophobicity vs. oxygen’s polarity).
- Metabolic Stability : Chloro > Propylthio > Methoxy (electron-withdrawing groups resist oxidation).
- Solubility : Methoxy > Propylthio > Chloro (polar groups enhance aqueous solubility).
Preparation Methods
Synthesis of the Triazolo[4,5-d]Pyrimidine Cyclopentane Core
The cyclopentane-triazolo[4,5-d]pyrimidine scaffold is constructed via a multi-step sequence starting from 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine. Key steps include:
-
Nucleophilic substitution with a cyclopentane diol derivative (e.g., 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d]dioxol-4-yloxy)ethanol tartaric acid salt) in aprotic dipolar solvents like acetonitrile.
-
Reductive cyclization to form the triazolo[4,5-d]pyrimidine ring using phosphoric acid (H₃PO₄) under controlled temperatures (25–50°C).
Reaction Conditions for Core Formation
Synthesis of (1S,2R)-2-(3,4-Difluorophenyl)Cyclopropylamine (CPA)
CPA is synthesized via asymmetric cyclopropanation and Curtius rearrangement:
Asymmetric Cyclopropanation
-
Starting material : 1,2-Difluorobenzene is converted to 2-chloro-1-(3,4-difluorophenyl)ethanone via Friedel-Crafts acylation.
-
Chiral reduction : The ketone is reduced using a chiral oxazaborolidine catalyst and borane-dimethylsulfide to yield (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid.
Curtius Rearrangement
Key Data for CPA Synthesis
| Intermediate | Reagents | Solvent | Temperature | Enantiomeric Excess |
|---|---|---|---|---|
| Acyl azide | NaNO₂, AcOH | Acetic acid | 0–5°C | 98% |
| CPA | Toluene | Toluene | 80°C | 99% |
Coupling of CPA to the Triazolo[4,5-d]Pyrimidine Core
The final step involves stereoselective coupling of CPA to the triazolo[4,5-d]pyrimidine cyclopentane intermediate:
Q & A
Q. What analytical techniques are critical for confirming the stereochemical integrity and purity of this compound?
To ensure stereochemical fidelity and purity, employ a combination of:
- 1H/13C-NMR spectroscopy to verify stereochemistry at chiral centers (e.g., cyclopropane and cyclopentane moieties) .
- High-resolution LC-MS for molecular weight confirmation and impurity profiling .
- X-ray crystallography to resolve ambiguous stereochemical assignments, particularly for the triazolo[4,5-d]pyrimidinyl group .
- Chiral HPLC with polarimetric detection to assess enantiomeric excess (>98% required for pharmacological studies) .
Q. What synthetic strategies are recommended for overcoming challenges in cyclopropane ring formation during synthesis?
The cyclopropane ring (critical for binding to biological targets) is prone to strain-induced racemization. Mitigate this by:
- Using stereospecific catalysts (e.g., chiral Rh or Cu complexes) to enforce (1S,2R) configuration .
- Optimizing reaction temperature (<0°C) to minimize ring-opening side reactions .
- Employing protecting groups (e.g., tert-butyldimethylsilyl ether) for the hydroxyethoxy moiety to prevent unwanted interactions during cyclopropanation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data between polymorphic forms of this compound?
Polymorphism (e.g., crystalline vs. amorphous forms) can alter solubility and bioavailability. To address discrepancies:
- Characterize polymorphs using powder XRD and DSC to correlate physical forms with dissolution rates .
- Perform in vitro assays (e.g., receptor binding or enzyme inhibition) under standardized conditions (pH 7.4, 37°C) to isolate form-specific effects .
- Use molecular dynamics simulations to predict how lattice energy differences impact intermolecular interactions and dissolution .
Q. What methodologies are effective for studying the compound’s metabolic stability in hepatic models?
- Use human liver microsomes (HLMs) with NADPH cofactors to identify primary metabolites via LC-MS/MS .
- Apply CYP450 inhibition assays to assess interactions with isoforms (e.g., CYP3A4, CYP2D6) that may metabolize the propylthio or triazolo groups .
- Validate findings with hepatocyte spheroid models to simulate 3D tissue architecture and improve translational relevance .
Q. How can researchers design experiments to elucidate the role of the propylthio substituent in target binding?
- Perform structure-activity relationship (SAR) studies : Synthesize analogs with alkylthio chains of varying lengths (e.g., methylthio, butylthio) and compare binding affinities via SPR or ITC .
- Use cryo-EM or X-ray co-crystallography to visualize interactions between the propylthio group and hydrophobic pockets in the target protein .
- Conduct alanine scanning mutagenesis on the target protein to identify residues critical for sulfur-mediated binding .
Data Contradiction and Validation
Q. How should conflicting data on the compound’s hydrolytic stability be addressed?
Discrepancies may arise from differences in experimental conditions (e.g., buffer composition, temperature). To reconcile:
- Standardize accelerated stability testing (40°C/75% RH for 4 weeks) and monitor degradation products via LC-MS .
- Compare degradation profiles in aqueous vs. non-aqueous solvents to isolate hydrolysis pathways .
- Validate results using quantum mechanical calculations (e.g., DFT) to predict susceptibility of ester or ether linkages to hydrolysis .
Methodological Frameworks
Q. What theoretical frameworks guide the design of assays for this compound’s antiplatelet activity (given its structural similarity to ticagrelor analogs)?
- Link to P2Y12 receptor antagonism theory : Prioritize ADP-induced platelet aggregation assays to mirror ticagrelor’s mechanism .
- Incorporate allosteric modulation models to study triazolo-pyrimidine interactions with the receptor’s extracellular domain .
- Use dose-response matrix designs to evaluate synergistic effects with other anticoagulants (e.g., aspirin) .
Stability and Storage
Q. What storage conditions are optimal for maintaining the compound’s stability in long-term studies?
- Store lyophilized powder at -20°C under inert gas (N2/Ar) to prevent oxidation of the propylthio group .
- For solutions, use anhydrous DMSO (stored at 4°C with desiccants) to minimize hydrolysis of the hydroxyethoxy moiety .
- Monitor water content via Karl Fischer titration to ensure <0.1% moisture in solid forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
